
N''-(4-Methyl-3-nitrophenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methyl-3-nitrophenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . This compound features a guanidine group attached to a 4-methyl-3-nitrophenyl moiety, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-3-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-nitroaniline with a guanylating agent such as S-methylisothiourea . The reaction typically occurs under mild conditions and can be catalyzed by various reagents to improve yield and selectivity.
Industrial Production Methods
In industrial settings, the production of 1-(4-Methyl-3-nitrophenyl)guanidine may involve a one-pot synthesis approach. This method utilizes N-chlorophthalimide, isocyanides, and amines to produce diverse guanidines, including 1-(4-Methyl-3-nitrophenyl)guanidine, in high yields . The process is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methyl-3-nitrophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The guanidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and palladium on carbon are often used as reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted guanidines and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(4-Methyl-3-nitrophenyl)guanidine has several applications in scientific research:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 1-(4-Methyl-3-nitrophenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group is highly basic and can form stable complexes with various biological molecules, influencing their activity and function . The nitro group can also participate in redox reactions, further modulating the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3-nitroguanidine: Similar in structure but with a methyl group instead of a phenyl group.
1-Methyl-3-nitroso-1-nitroguanidine: Contains both nitro and nitroso groups, making it more reactive.
Uniqueness
1-(4-Methyl-3-nitrophenyl)guanidine is unique due to its combination of a guanidine group with a 4-methyl-3-nitrophenyl moiety. This structure imparts distinct chemical properties, such as high basicity and the ability to form stable hydrogen bonds, making it valuable in various applications .
Propriétés
Numéro CAS |
754214-00-1 |
|---|---|
Formule moléculaire |
C8H10N4O2 |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
2-(4-methyl-3-nitrophenyl)guanidine |
InChI |
InChI=1S/C8H10N4O2/c1-5-2-3-6(11-8(9)10)4-7(5)12(13)14/h2-4H,1H3,(H4,9,10,11) |
Clé InChI |
ZDGOBULKEQZSPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N=C(N)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid](/img/structure/B15158309.png)
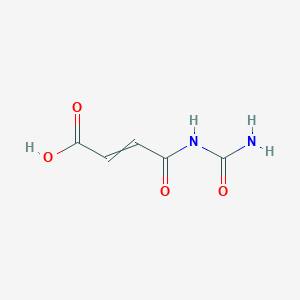
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15158344.png)
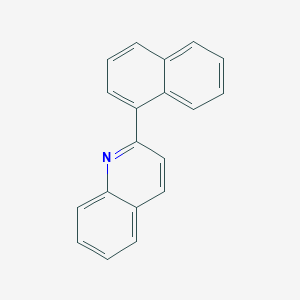
![2-[(Propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B15158372.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-(phenylsulfonyl)-5-(2-thienyl)-](/img/structure/B15158376.png)
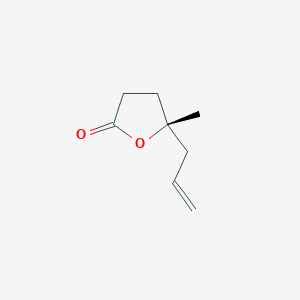
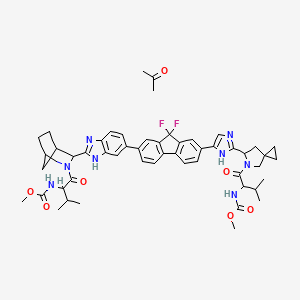
![2-{[10-(Thiophen-2-YL)decyl]oxy}oxane](/img/structure/B15158397.png)
![3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one](/img/structure/B15158403.png)
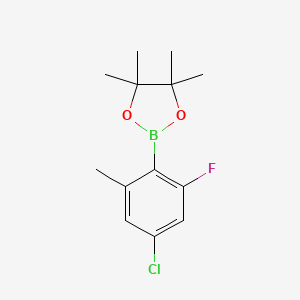
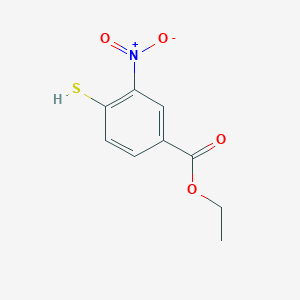
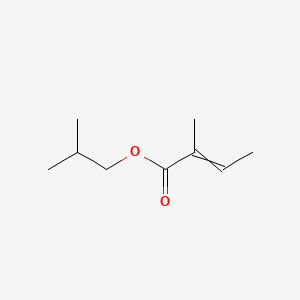
![3-{[(Triphenylstannyl)oxy]carbonyl}-2-[(triphenylstannyl)sulfanyl]pyridine](/img/structure/B15158422.png)
